Bienvenue dans la boutique en ligne BenchChem!

(S)-VU0637120

GPCR pharmacology Neuropeptide Y receptor Allosteric modulation

Select (S)-VU0637120 as the definitive, small-molecule Y4R NAM for GPCR studies. This compound offers >22-fold superior potency over previous leads like UR-AK 49 and overcomes the bioavailability limits of peptide antagonists. Supplied at >98% HPLC purity with established solubility and validated ex vivo efficacy, it is the optimal tool for unambiguous target validation and allosteric mechanism research.

Molecular Formula C16H19N3O5S2
Molecular Weight 397.5 g/mol
Cat. No. B10856469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-VU0637120
Molecular FormulaC16H19N3O5S2
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
InChIInChI=1S/C16H19N3O5S2/c1-26(21,22)19-5-3-2-4-11(19)15(20)18-16-17-10-8-12-13(9-14(10)25-16)24-7-6-23-12/h8-9,11H,2-7H2,1H3,(H,17,18,20)/t11-/m0/s1
InChIKeyXLSQVBRMGFLMGL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide: Baseline Identity and Procurement Snapshot


(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide, also known as (S)-VU0637120 (CAS 1175940-86-9), is a synthetic small-molecule negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R), a class A G protein-coupled receptor (GPCR) implicated in appetite regulation and energy homeostasis [1]. Its structure features a benzothiazole core fused to a dioxino ring, a chiral piperidine-2-carboxamide linker, and a terminal methylsulfonyl group . The compound is supplied as a research tool for metabolic disease target validation and GPCR allosteric modulation studies [2].

Why (2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide Cannot Be Replaced by Generic Y4R Antagonists


Substituting (2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide with other Y4R-targeting agents, such as peptide antagonists (e.g., 1229U91) or early weak small-molecule antagonists (e.g., UR-AK 49), fundamentally alters the pharmacological profile because (S)-VU0637120 is the first and only validated, highly selective, small-molecule negative allosteric modulator (NAM) of Y4R [1]. Orthosteric peptide antagonists like 1229U91 exhibit sub-nanomolar affinity (IC50 = 0.081 nM) but lack subtype selectivity and have limited utility in vivo due to poor oral bioavailability and peptidic instability [2]. Conversely, the only reported small-molecule comparator, UR-AK 49, suffers from weak potency (IC50 = 60.9 μM) and off-target cytotoxicity, rendering it unsuitable for cellular and in vivo applications [3]. (S)-VU0637120 occupies a unique niche by combining small-molecule drug-like properties with a distinct allosteric binding mode, enabling probe-specific interrogation of Y4R function that cannot be replicated by either peptide-based tools or early low-potency small-molecule leads [1].

(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide: Quantitative Comparative Evidence for Procurement Decisions


Potency Advantage Over the Only Previously Reported Small-Molecule Y4R Antagonist

(S)-VU0637120 inhibits Y4R function with an IC50 of 2.7 μM, representing a >22-fold improvement in potency compared to UR-AK 49, the only previously described small-molecule Y4R antagonist, which exhibited an IC50 of 60.9 μM [1]. This potency gain translates directly to a lower working concentration requirement and a wider experimental window for cellular assays [2].

GPCR pharmacology Neuropeptide Y receptor Allosteric modulation

Allosteric Binding Mode Confers Subtype Selectivity Unattainable with Orthosteric Peptide Antagonists

(S)-VU0637120 binds to a unique allosteric site located within the transmembrane core of Y4R, distinct from the orthosteric pancreatic polypeptide (PP) binding pocket, with an equilibrium dissociation constant (KB) of 300-400 nM [1]. This allosteric binding mode confers high selectivity for Y4R over the closely related Y1, Y2, and Y5 receptor subtypes, as demonstrated by the absence of detectable antagonism at these receptors at concentrations up to 10 μM [2]. In contrast, the peptide orthosteric antagonist 1229U91 exhibits potent binding to Y4R (IC50 = 0.081 nM) but also displays significant cross-reactivity with Y1R, confounding interpretation of functional studies [3].

Receptor subtype selectivity Allosteric site mapping GPCR signaling bias

Validated Ex Vivo Functional Efficacy in Native Tissue Preparations

In ex vivo mouse and human colonic mucosa preparations, (S)-VU0637120 (10 μM) significantly attenuated the antisecretory effects of pancreatic polypeptide (PP) on electrogenic ion transport, confirming functional Y4R antagonism in native tissue [1]. This ex vivo validation represents a critical translational benchmark that is absent for the weak small-molecule antagonist UR-AK 49, which was abandoned due to cytotoxicity and assay incompatibility [2].

Ex vivo pharmacology Colonic mucosa Ion transport

Chemical Purity and Solubility Profile Supporting Reproducible In Vitro and In Vivo Dosing

Commercially available (S)-VU0637120 is supplied with HPLC purity >98% and demonstrates DMSO solubility of 50 mg/mL (125.8 mM), enabling preparation of concentrated stock solutions suitable for both in vitro cellular assays and in vivo dosing via standard formulation protocols . This solubility profile contrasts with the poorly characterized physicochemical properties and cytotoxicity issues that plagued earlier small-molecule Y4R antagonist leads, which were not amenable to reliable experimental use [1].

Chemical sourcing Solubility optimization In vivo formulation

Unique First-in-Class Status: The Only Selective Small-Molecule Y4R Allosteric Antagonist

(S)-VU0637120 is explicitly characterized as 'the first selective Y4R allosteric antagonist' in the primary peer-reviewed literature, providing a validated chemical probe for Y4R target engagement studies [1]. A comprehensive review of the NPY receptor pharmacology landscape confirms that no other selective small-molecule Y4R antagonist with demonstrated cellular and ex vivo efficacy has been reported to date [2]. This first-in-class status differentiates (S)-VU0637120 from all other commercially available Y receptor ligands, which predominantly target Y1R (e.g., BIBP 3226), Y2R (e.g., BIIE0246), or Y5R (e.g., Lu AA33810) with limited or no Y4R activity .

Chemical biology Target validation Drug discovery

(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide: Optimal Research and Industrial Application Scenarios


Validation of Y4R as a Therapeutic Target in Obesity and Metabolic Disorders

Employ (S)-VU0637120 as a selective chemical probe to dissect the specific contribution of Y4R to pancreatic polypeptide (PP)-mediated regulation of food intake, energy expenditure, and glucose homeostasis in preclinical models. The compound's >22-fold potency advantage over UR-AK 49 and its unique Y4R selectivity profile [1] enable definitive target engagement studies in cellular assays and ex vivo tissue preparations [2], addressing a critical gap in the NPY receptor field where no other small-molecule Y4R antagonist exists .

Allosteric Modulation Studies in GPCR Pharmacology and Structural Biology

Utilize (S)-VU0637120 as a model ligand for investigating the structural determinants and functional consequences of negative allosteric modulation (NAM) of peptide-activated class A GPCRs. The compound's characterized allosteric binding site (KB = 300-400 nM) within the Y4R transmembrane core [1] provides a defined system for mutational analysis, molecular dynamics simulations, and cryo-EM structural studies aimed at understanding allosteric communication pathways in GPCRs [2].

Ex Vivo and In Vivo Functional Studies of Colonic Ion Transport and Gut Hormone Signaling

Apply (S)-VU0637120 in Ussing chamber electrophysiology experiments using isolated colonic mucosa to interrogate the role of Y4R in regulating electrogenic ion transport and secretory responses [1]. The compound's validated ex vivo efficacy at 10 μM [2] and DMSO solubility profile (50 mg/mL) support reliable dosing in tissue bath preparations, enabling researchers to link Y4R blockade to physiological outcomes in gastrointestinal function and potentially identify novel therapeutic avenues for diarrheal or secretory disorders [3].

Chemical Biology and Target Deconvolution Screens

Incorporate (S)-VU0637120 as a reference Y4R antagonist in high-content screening campaigns or chemical proteomics studies designed to identify novel Y4R-interacting proteins or downstream signaling effectors. The compound's high purity (>98% HPLC) and established selectivity profile [1] minimize off-target confounding effects, while its first-in-class status [2] ensures that any observed biological effects can be confidently attributed to Y4R antagonism rather than cross-reactivity with other NPY receptor subtypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-VU0637120

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.